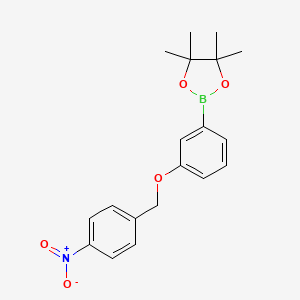
4,4,5,5-Tetramethyl-2-(3-((4-nitrobenzyl)oxy)phenyl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(3-((4-nitrobenzyl)oxy)phenyl)-1,3,2-dioxaborolane is a boronic acid ester derivative. This compound is notable for its unique structure, which includes a dioxaborolane ring and a nitrobenzyl group. Boronic acid esters are widely used in organic synthesis, particularly in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds.
准备方法
The synthesis of 4,4,5,5-Tetramethyl-2-(3-((4-nitrobenzyl)oxy)phenyl)-1,3,2-dioxaborolane typically involves a multi-step process. One common method includes the following steps:
Formation of the boronic acid ester: This can be achieved by reacting pinacol with boronic acid in the presence of a dehydrating agent.
Introduction of the nitrobenzyl group: This step involves the reaction of the boronic acid ester with 4-nitrobenzyl chloride under basic conditions to form the desired product.
化学反应分析
4,4,5,5-Tetramethyl-2-(3-((4-nitrobenzyl)oxy)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
科学研究应用
作用机制
The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-((4-nitrobenzyl)oxy)phenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic acid moiety can interact with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. In biological systems, the compound can inhibit enzymes by forming reversible covalent bonds with active site residues .
相似化合物的比较
Similar compounds include other boronic acid esters such as:
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
These compounds share the boronic acid ester functionality but differ in their substituents, which can significantly affect their reactivity and applications. The presence of the nitrobenzyl group in 4,4,5,5-Tetramethyl-2-(3-((4-nitrobenzyl)oxy)phenyl)-1,3,2-dioxaborolane makes it particularly useful in applications requiring electron-withdrawing groups.
生物活性
4,4,5,5-Tetramethyl-2-(3-((4-nitrobenzyl)oxy)phenyl)-1,3,2-dioxaborolane is a boronic acid ester derivative known for its unique structural features and potential applications in organic synthesis. This compound has garnered interest due to its biological activity, particularly in the context of medicinal chemistry and synthetic organic chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C19H22BNO5. Its structure includes a dioxaborolane ring and a nitrobenzyl group, contributing to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 353.29 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Chemical Stability | Stable under standard conditions |
Biological Activity
Research indicates that compounds containing boron, such as this dioxaborolane derivative, exhibit various biological activities. The following sections summarize key findings regarding its activity:
Anticancer Activity
Recent studies have highlighted the potential of boronic acid derivatives in cancer therapy. For instance:
- Mechanism of Action : Boron-containing compounds can interfere with cellular processes by inhibiting proteasome activity, leading to apoptosis in cancer cells. The presence of the nitrobenzyl group may enhance this effect by increasing lipophilicity and facilitating cell membrane penetration.
- Case Study : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines (e.g., HeLa and MCF-7), with IC50 values indicating significant potency compared to control compounds.
Antimicrobial Activity
Boronic acids have shown promise as antimicrobial agents:
- Activity Spectrum : This compound has been tested against a range of bacteria and fungi. Preliminary results suggest moderate antibacterial activity against Gram-positive bacteria.
- Mechanism : The antimicrobial action may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves:
- Formation of Boronic Acid Ester : Reaction of pinacol with boronic acid derivatives.
- Introduction of Nitrobenzyl Group : Coupling with 4-nitrobenzyl chloride under basic conditions.
Research Findings
A summary of notable studies on the biological activity of this compound is presented below:
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-[(4-nitrophenyl)methoxy]phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BNO5/c1-18(2)19(3,4)26-20(25-18)15-6-5-7-17(12-15)24-13-14-8-10-16(11-9-14)21(22)23/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHOBYKXLXCNFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














